molecular formula C12H17IO B1339230 Benzene, 1-(hexyloxy)-4-iodo- CAS No. 85557-94-4

Benzene, 1-(hexyloxy)-4-iodo-

Cat. No. B1339230
CAS RN: 85557-94-4
M. Wt: 304.17 g/mol
InChI Key: LGBIFIGDFFVXIW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Benzene, 1-(hexyloxy)-4-iodo-” can be inferred from its name. It likely has a benzene ring as the core structure, with a hexyloxy group (-O-(CH2)5-CH3) attached to one carbon atom and an iodine atom attached to another carbon atom on the benzene ring .

Scientific Research Applications

Supramolecular Chemistry and Nanotechnology

Benzene derivatives, including Benzene, 1-(hexyloxy)-4-iodo-, have shown significant promise in the field of supramolecular chemistry. Their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding is particularly noteworthy. These structures have applications ranging from nanotechnology to polymer processing. The adaptable nature of benzene derivatives as multipurpose building blocks in supramolecular assemblies underscores their potential in creating advanced materials with tailored properties (Cantekin, de Greef, & Palmans, 2012).

Hematotoxicity and Carcinogenicity

Exposure to benzene and its derivatives has been extensively studied for its hematotoxic and carcinogenic effects. Benzene is known to cause aplastic anemia and increased risk of acute myeloid leukemia (AML) in adults. The mechanisms include the metabolic activation of benzene to toxic metabolites, which can cause DNA damage, oxidative stress, and alter cell signaling pathways related to hematopoiesis and leukemia. Such studies provide critical insights into the occupational and environmental health risks associated with benzene exposure, informing safety standards and protective measures (Smith, 1996).

Epigenetic Changes

Recent studies have highlighted the potential for benzene to induce epigenetic changes, which could have far-reaching implications for gene regulation and disease. Benzene exposure has been associated with alterations in DNA methylation patterns, histone modifications, and miRNA expression. These epigenetic modifications may contribute to the carcinogenicity of benzene, providing a new avenue for understanding how environmental pollutants influence human health at the molecular level (Fenga, Gangemi, & Costa, 2016).

properties

IUPAC Name

1-hexoxy-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17IO/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBIFIGDFFVXIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20568990
Record name 1-(Hexyloxy)-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-(hexyloxy)-4-iodo-

CAS RN

85557-94-4
Record name 1-(Hexyloxy)-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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